1-(3-Chloro-4-fluorophenyl)-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione
Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidinediones This compound is characterized by the presence of a pyrrolidinedione core, substituted with a 3-chloro-4-fluorophenyl group and a 4-(4-pyridinyl)-1-piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Introduction of the 3-chloro-4-fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidinedione core with a 3-chloro-4-fluorophenyl group, typically using a halogenation reaction.
Attachment of the 4-(4-pyridinyl)-1-piperidinyl Group: The final step involves the nucleophilic substitution of a leaving group on the pyrrolidinedione core with a 4-(4-pyridinyl)-1-piperidinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (chlorine, bromine), nucleophiles (amines, alcohols), and electrophiles (alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heterocyclic groups.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyrrolidinedione core and a 4-(4-pyridinyl)-1-piperidinyl group. This combination of structural features imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-pyridin-4-ylpiperidin-1-yl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c21-16-11-15(1-2-17(16)22)25-19(26)12-18(20(25)27)24-9-5-14(6-10-24)13-3-7-23-8-4-13/h1-4,7-8,11,14,18H,5-6,9-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRBWMQRKQUBPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NC=C2)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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